1,1-Difluoro-2-methoxyethane
Description
Contextual Significance of Geminal Difluoroethers in Organic Chemistry
The term "geminal" refers to the relationship between two functional groups attached to the same atom. uni-halle.de In 1,1-Difluoro-2-methoxyethane, the two fluorine atoms are in a geminal arrangement on the carbon atom adjacent to the ether oxygen. This structural motif is of considerable significance in organic chemistry. The presence of the C-F bond, the most polar single bond in organic chemistry, dramatically influences a molecule's properties. oaepublish.com
The geminal difluoro group (–CF2–) serves as a non-hydrolyzable bioisostere for carbonyl groups (C=O) and other functional groups, altering molecular conformation, lipophilicity, metabolic stability, and binding affinities without drastic changes in steric profile. Geminal diols, for instance, are often unstable and readily convert to ketones or aldehydes, whereas geminal difluorides are exceptionally stable. uni-halle.deepa.gov This stability makes the gem-difluoro unit a valuable component in the design of functional organic molecules, from pharmaceuticals to advanced materials. oaepublish.com In spectroscopy, the coupling of two non-equivalent hydrogen atoms on the same carbon is known as geminal coupling, a concept that extends to the analysis of complex fluorinated molecules. uni-halle.de
Historical Evolution of Research on Fluorinated Ethers in Chemical Synthesis
The field of organofluorine chemistry has seen substantial growth over the past century, with fluorinated ethers emerging as a particularly important class of compounds. Initially, research was driven by the search for new anesthetic agents. Methoxyflurane (B143068) (2,2-dichloro-1,1-difluoro-1-methoxyethane), a halogenated ether, was once used as a clinical anesthetic, highlighting the early focus on the biological activities of these compounds. acs.orgnih.govepa.gov The synthesis of such molecules often involved halogen exchange reactions or the addition of alcohols across fluorinated alkenes. gpatindia.comreading.ac.uk For example, the industrial production of methoxyflurane involved the addition of methanol (B129727) to 1,1-dichloro-2,2-difluoroethylene. acs.orggpatindia.com
Over time, the focus of research expanded from medicine to materials science. The unique properties of hydrofluoroethers (HFEs), such as high thermal stability, low surface tension, and selective solvency, made them attractive for various industrial applications. fluoromart.com These include uses as heat transfer fluids, cleaning solvents, and protective coatings. fluoromart.com The development of synthetic methodologies evolved to meet these new demands. Techniques such as the alkylation of fluorinated alkoxides and direct fluorination using elemental fluorine became more common, allowing for the synthesis of a wide array of perfluorinated and partially fluorinated ethers. fluoromart.comdrugbank.com This historical progression laid the groundwork for the investigation of specifically tailored HFE structures, like this compound, for highly specialized applications.
Current Academic Research Landscape and Interdisciplinary Relevance of this compound
In the current research landscape, the interdisciplinary relevance of this compound and related hydrofluoroethers is most prominent in the field of energy storage, specifically as components in electrolytes for high-voltage lithium-ion batteries. While direct research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural features are highly relevant to the challenges being addressed in advanced battery design.
Standard ether-based electrolytes, such as those using 1,2-dimethoxyethane (B42094) (DME), offer excellent stability with lithium metal anodes but tend to decompose at the high voltages required by modern cathode materials (>4.0 V). rsc.orgmdpi.com Fluorination of the ether solvent is a key strategy to enhance its oxidative stability. The introduction of electron-withdrawing fluorine atoms lowers the energy level of the highest occupied molecular orbital (HOMO) of the solvent molecule, making it more resistant to oxidation at the cathode surface.
Research on analogous fluorinated ethers provides insight into the potential role of this compound:
Enhanced Stability: Studies on similar molecules, like 1,1,2,2-tetrafluoro-1-methoxyethane, have explored their use in electrolyte formulations to improve safety and performance in lithium-ion batteries. fluoromart.com
Electrolyte Co-Solvent: Highly fluorinated ethers are being investigated as co-solvents or additives in conventional carbonate or ether-based electrolytes. oaepublish.com They can help form a stable solid-electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI), which are crucial for long cycle life and high efficiency. oaepublish.comresearchgate.net
Balancing Properties: The degree of fluorination is a critical design parameter. While heavy fluorination increases stability, it can sometimes decrease salt dissociation and ionic conductivity. Partially fluorinated ethers like this compound represent a compromise, aiming to provide sufficient oxidative stability while maintaining favorable physical properties like viscosity and solvent power. Research on fluorinated 1,2-diethoxyethanes suggests that tuning the degree of fluorination is key to optimizing electrolyte performance. researchgate.net
Therefore, the primary relevance of this compound in contemporary research is as a potential electrolyte component for next-generation energy storage systems. Its value lies in the geminal difluoro group, which imparts electrochemical stability, making it a candidate for enabling the use of high-energy-density cathodes in lithium-ion and other advanced battery systems.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonyms | 2,2-Difluoroethyl methyl ether | nih.gov |
| CAS Number | 461-57-4 | nih.gov |
| Molecular Formula | C₃H₆F₂O | nih.gov |
| Molecular Weight | 96.08 g/mol | nih.gov |
| Boiling Point | 47 °C | N/A |
| Computed XLogP3 | 0.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Table 2: Comparison of Related Fluorinated Ethers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Research Application |
|---|---|---|---|---|
| This compound | C₃H₆F₂O | 96.08 | 47 | Potential electrolyte solvent |
| Methoxyflurane (2,2-Dichloro-1,1-difluoro-1-methoxyethane) | C₃H₄Cl₂F₂O | 164.97 | 104.6 | Anesthetic (historical) acs.orgepa.gov |
| 1,1,2,2-Tetrafluoro-1-methoxyethane | C₃H₄F₄O | 132.06 | 10.1 | Electrolyte co-solvent fluoromart.com |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 85 | Standard electrolyte solvent rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoro-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c1-6-2-3(4)5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGZRXUKXVTRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591779 | |
| Record name | 1,1-Difluoro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-57-4 | |
| Record name | 1,1-Difluoro-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Difluoro-2-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,1 Difluoro 2 Methoxyethane and Its Analogues
Halogen Exchange Reactions for Fluorine Introduction
A primary route for the synthesis of fluorinated hydrocarbons involves the replacement of other halogens, typically chlorine, with fluorine. This can be achieved through both vapor-phase and liquid-phase methodologies, each with its own set of advantages and challenges.
Vapor-Phase Catalytic Fluorination Approaches
Vapor-phase catalytic fluorination is a prominent industrial method for producing hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). This approach typically involves passing the chlorinated precursor and hydrogen fluoride (B91410) (HF) gas over a solid catalyst at elevated temperatures.
A common starting material for the synthesis of difluoroethane derivatives is a chlorinated ethane (B1197151). For instance, the gas-phase fluorination of chloroalkanes can be adapted to produce precursors for 1,1-difluoro-2-methoxyethane. A proposed pathway could involve the fluorination of 1,1-dichloro-2-methoxyethane.
Key parameters for such a reaction, adapted from the synthesis of similar compounds, are detailed below:
| Parameter | Value Range |
| Temperature | 150–350°C |
| Pressure | 0.1–1.1 MPa |
| Catalyst | Chromium-magnesium fluoride (Cr-MgF₃) activated with HF |
| HF/Chloride Ratio | 2:1 to 40:1 |
| Contact Time | 15–150 seconds |
This table is based on data for the synthesis of 1,1-difluoro-2-chloroethane, a related compound, and represents a potential set of conditions for the synthesis of this compound precursors.
The use of a continuous vapor-phase process can minimize corrosion issues often associated with liquid-phase fluorinations, particularly those employing antimony halide catalysts. google.com For example, the continuous feeding of a chlorinated precursor and anhydrous hydrogen fluoride over a packed bed of a fluorination catalyst at temperatures between 100°C and 180°C has been shown to be effective for similar compounds. google.com Catalysts like metal pentahalides absorbed on a supporting substrate are often employed in these processes. google.com
Liquid-Phase Halogen Exchange Techniques
Liquid-phase halogen exchange offers an alternative to vapor-phase methods and is often carried out using catalysts such as antimony halides. For instance, antimony pentachloride (SbCl₅) in the liquid phase is a known catalyst for the production of chlorofluorocarbons. nzdr.ru Antimony pentafluoride (SbF₅)-based catalysts also demonstrate excellent activity. researchgate.net
Nucleophilic Substitution Pathways for Methoxy (B1213986) Group Incorporation
Once the difluoro- functionality is in place, the methoxy group is typically introduced via a nucleophilic substitution reaction. The nature of this reaction, including its mechanism and stereochemical outcome, is crucial for the synthesis of specific isomers.
SN2 and SN2' Mechanisms in Fluoroalkane Functionalization
The introduction of the methoxy group onto a difluoro-substituted ethane backbone, such as 1,1-difluoro-2-haloethane, would likely proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. In this concerted reaction, a nucleophile, in this case, the methoxide (B1231860) ion (CH₃O⁻), attacks the electrophilic carbon atom bearing a leaving group (e.g., a halogen), leading to the displacement of the leaving group in a single step. stackexchange.com
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. google.com Steric hindrance around the reaction center can significantly slow down or prevent an SN2 reaction. slideshare.net
An alternative pathway, though less common for this specific substrate, is the SN2' reaction, which occurs in allylic systems. It involves the nucleophile attacking the double bond at a position gamma to the leaving group, leading to a rearrangement of the double bond.
In some cases, particularly with substrates like chlorodifluoromethane, the reaction with sodium methoxide can proceed through an elimination-addition mechanism involving a difluorocarbene intermediate. researchgate.net This pathway is favored when the α-carbon is acidic enough for dehydrohalogenation to occur.
Stereochemical Control and Diastereoselective Synthesis
When the target molecule contains stereocenters, controlling the stereochemical outcome of the synthesis is paramount. The SN2 reaction is stereospecific and proceeds with an inversion of configuration at the chiral center. stackexchange.com This means that if the starting material is a single enantiomer, the product will also be a single enantiomer with the opposite stereochemistry. For example, the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide results in the formation of (S)-1-fluoro-1-methoxyethane. Although an inversion of the stereocenter occurs, the Cahn-Ingold-Prelog priority rules may result in the product having the same 'S' or 'R' designation as the starting material, depending on the relative priorities of the nucleophile and the leaving group. stackexchange.com
For the synthesis of chiral difluoroethers and their analogues, diastereoselective methods are often employed. These methods typically use a chiral auxiliary to direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over another. A widely used chiral auxiliary is the N-tert-butanesulfinyl group. cas.cnosi.lv The diastereoselective nucleophilic addition of organometallic reagents to N-tert-butanesulfinyl aldimines has been shown to produce β-fluoroamines with high diastereoselectivity (dr >20:1). nih.gov This approach can be adapted for the synthesis of chiral difluoroethers by using appropriate starting materials and nucleophiles.
Catalytic Transformations in Difluoroether Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective bond formations. The development of catalysts for the formation of carbon-fluorine (C-F) bonds is an active area of research. Transition-metal-catalyzed reactions, in particular, offer powerful tools for the synthesis of fluorinated molecules. beilstein-journals.orgnih.gov
Palladium(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)-H bonds has been demonstrated for the site- and diastereoselective synthesis of β-fluorinated α-amino acids. nih.gov This type of C-H activation strategy could potentially be applied to the synthesis of difluoroethers from readily available starting materials.
Nickel(II) complexes have also been explored for the formation of fluorinated ethers. chemistryviews.org These catalysts can mediate the trifluoro- and difluoroethoxylation of C(sp²)-H bonds in aromatic compounds, suggesting their potential for similar transformations on aliphatic substrates. The mechanism is thought to involve a Ni(I)/Ni(III) catalytic cycle. chemistryviews.org
Furthermore, copper-catalyzed reactions have been developed for the trifluoromethylation of aryl iodides, showcasing the utility of this metal in C-F bond formation. nih.gov While directly related to trifluoromethylation, the principles of these catalytic systems could inspire the development of new catalysts for the synthesis of difluoroethers.
Transition Metal-Catalyzed Etherification and Cross-Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the formation of C-O bonds in fluorinated compounds is an active area of research. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, related cross-coupling and etherification reactions provide a strong foundation for its potential synthesis. These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds.
Palladium- and copper-catalyzed cross-coupling reactions, in particular, have become indispensable tools. Methodologies such as the Suzuki-Miyaura and Stille-Migita reactions are widely used for the synthesis of complex molecules. The general principle involves the reaction of an organometallic species with an organic halide or triflate in the presence of a transition metal catalyst. In the context of synthesizing fluorinated ethers, this could involve the coupling of a difluorinated component with a methoxy-containing partner.
Recent advancements have focused on expanding the scope of cross-coupling partners to include diazo compounds, which act as nucleophilic counterparts in C-C bond formations. This involves the generation of a metal carbene intermediate followed by migratory insertion. Various transition metals, including palladium, copper, rhodium, nickel, cobalt, and iridium, have proven effective in these transformations.
The table below summarizes representative transition metal-catalyzed reactions that are analogous to the synthesis of this compound.
| Catalyst/Reagents | Substrates | Product | Yield (%) | Reference |
| NiCl₂-glycine | α-trifluoromethyl alkenes, cyclobutanone (B123998) oxime | cyano-substituted gem-difluoroalkenes | N/A | |
| Ni/Zn | α-trifluoromethyl alkenes, Katritzky salt | gem-difluoroalkenes | N/A | |
| Pd-catalyst | Aryl bromides, Aryl boronic acids | Biaryls | N/A | |
| Cu(I)-catalyst | ω-chloro ketone, primary amine, alkyne | α-quaternary 2-alkynyl-N-heterocycles | N/A |
Photoredox-Catalyzed Strategies for Gem-Difluoroalkene Functionalization
Photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of fluorinated molecules under mild conditions. This approach utilizes visible light to activate a photocatalyst, which then engages in single-electron transfer (SET) processes to generate reactive radical intermediates. The functionalization of gem-difluoroalkenes and related trifluoromethyl alkenes is a particularly successful application of this technology.
One common strategy involves the radical defluorinative alkylation of trifluoromethyl-substituted alkenes. In this process, a carbon-centered radical, generated from a suitable precursor via oxidation by the excited photocatalyst, adds to the trifluoromethyl alkene. Subsequent reduction of the resulting α-CF₃ radical and a radical-polar crossover event leads to the formation of a carbanion, which then eliminates a fluoride ion to yield the gem-difluoroalkene product. This method is compatible with a wide range of non-stabilized primary, secondary, and tertiary radicals.
Another approach is the organic photoredox-catalyzed gem-difluoroallylation of alkyl iodides with α-trifluoromethyl alkenes. This transition-metal-free method employs an organic dye as the photocatalyst and an amine as a radical activator. The reaction proceeds via a halogen-atom transfer mechanism to generate an alkyl radical, which adds to the α-trifluoromethyl alkene, followed by β-fluoride elimination to afford the gem-difluoroalkene. This process is notable for its broad substrate scope and scalability.
The following table presents key research findings in the photoredox-catalyzed functionalization of gem-difluoroalkenes.
| Photocatalyst/Reagents | Substrates | Product Type | Yield (%) | Reference |
| 4CzIPN, TMEDA | α-trifluoromethyl alkenes, alkyl iodides | gem-difluoroalkene derivatives | up to 82 | |
| Rose Bengal | β,γ-unsaturated hydrazones, α-trifluoromethyl alkenes | dihydropyrazole-fused gem-difluoroalkenes | Moderate to excellent | |
| N/A (Electrochemical) | α-trifluoromethyl alkenes, aliphatic carboxylic acids | gem-difluoroallylation products | N/A |
Organocatalytic and Acid-Catalyzed Approaches
Organocatalysis and acid catalysis offer valuable alternatives to metal-based synthetic methods, often providing complementary reactivity and avoiding contamination of products with trace metals.
Acid-catalyzed reactions are particularly relevant for the synthesis of ethers. For instance, the addition of an alcohol to an alkene can be promoted by an acid catalyst. In the context of this compound synthesis, this could involve the acid-catalyzed addition of methanol (B129727) to 1,1-difluoroethene. A related example is the acid-catalyzed dehydration of 1,1,1,2-tetrachloro-2-methanol, which proceeds through a carbocation intermediate that is subsequently trapped by methanol. The synthesis of α,α-difluoroalkylthioethers has been achieved through the acid-catalyzed hydrothiolation of gem-difluorostyrenes, suggesting a similar approach could be viable for hydroetherification.
Organocatalytic strategies often employ small organic molecules to catalyze reactions. While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, the principles of organocatalysis are applicable. For example, the development of organotrifluoroborate reagents has been reported to facilitate the synthesis of trifluoromethyl-substituted alkene starting materials.
The table below highlights examples of acid-catalyzed reactions relevant to the synthesis of fluorinated ethers.
Theoretical and Computational Chemistry Investigations of 1,1 Difluoro 2 Methoxyethane
Quantum Chemical Calculations (Ab Initio and Density Functional Theory) for Electronic Structure and Reactivity
The presence of fluorine atoms significantly influences the conformational preferences of ethane (B1197151) derivatives. In 1,2-difluoroethane, for instance, the gauche conformation is surprisingly more stable than the anti (staggered) conformation, a phenomenon known as the "gauche effect". youtube.comacs.org This stability is often attributed to hyperconjugative interactions between the C-H bonding orbital and the C-F anti-bonding orbital (σC–H → σ*C–F). youtube.comnih.gov
For 1,1-Difluoro-2-methoxyethane, a similar analysis would involve rotating the C-C bond to map the potential energy surface and identify stable conformers (energy minima). The key dihedral angle to consider would be F-C-C-O. It is expected that conformations allowing for stabilizing hyperconjugative interactions while minimizing steric hindrance and dipole-dipole repulsions would be the most stable. Theoretical calculations at levels like M05-2X/6-311+G** or MP2/6-31G** are commonly used for such analyses. nih.gov The relative energies of different conformers, such as gauche and anti-gauche, would be determined to predict the most populated conformations in the gas phase and in solution.
Table 1: Representative Conformational Analysis Data for a Related Difluorinated Alkane (1,3-Difluoropropane) This table illustrates the type of data obtained from conformational analysis. Specific values for this compound would require dedicated calculations.
| Conformer | Relative Energy (kJ/mol) in Vacuum | Dipole Moment (Debye) | Population (%) in Vacuum |
|---|---|---|---|
| gg(l) | 0.0 | 3.0 | 85.4 |
| ga/ag | 5.3 | 2.1 | 13.7 |
| gg(u) | 12.3 | 0.2 | 0.8 |
| aa | 15.8 | 0.0 | 0.1 |
Source: Adapted from conformational analysis data for 1,3-difluoropropane. nih.gov
The distribution of electron density in this compound is heavily influenced by the electronegative fluorine and oxygen atoms. Quantum chemical methods can be used to calculate atomic charges using various population analysis schemes (e.g., Mulliken, Löwdin, Natural Bond Orbital). researchgate.net These analyses typically show a significant partial negative charge on the fluorine and oxygen atoms and partial positive charges on the adjacent carbon atoms.
The electronic effect of the -CHF₂ group and the larger -CH₂CHF₂ substituent can be quantified using Hammett constants (σ). wikipedia.org These constants describe the electron-withdrawing or electron-donating influence of a substituent on a reaction center. For the related CF₂OCH₃ group, the Hammett constants σm and σp have been determined, indicating it acts as a moderate electron acceptor through both inductive and resonance effects. researchgate.net Positive values for these constants signify an electron-withdrawing nature. researchgate.net
Table 2: Hammett Constants for the CF₂OCH₃ Group and Similar Groups
| Group | σm | σp |
|---|---|---|
| CF₃ | 0.46 | 0.53 |
| CHF₂ | 0.35 | 0.32 |
| CF₂OCH₃ | 0.36 | 0.31 |
| CH₂F | 0.13 | 0.11 |
| CH₃ | -0.06 | -0.14 |
Source: Data for the CF₂OCH₃ group and comparative groups. researchgate.net
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, DFT calculations (e.g., using the B3LYP functional with a cc-pVTZ basis set) can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By calculating the harmonic and anharmonic vibrational modes, specific spectral bands can be assigned to molecular motions such as C-F stretches, C-O stretches, and various bending and torsional modes. nih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure and the presence of specific conformers. nih.gov
Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes. nih.govnih.gov For this compound, MD simulations can be used to study its behavior in different solvents. These simulations reveal how solvent molecules arrange around the solute (solvation) and quantify the strength of intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions. semanticscholar.org
By simulating the molecule in a solvent box (e.g., water, ethanol), one can calculate properties like the solvation free energy, which indicates the solubility of the compound. semanticscholar.org Furthermore, MD simulations can elucidate how the solvent affects the conformational equilibrium of this compound. For polar molecules, the preference for certain conformers can change significantly with solvent polarity. nih.gov Analysis of the simulation trajectories provides detailed information on atomistic interactions, which is crucial for understanding the molecule's behavior in a condensed phase. nih.govnih.gov
Mechanistic Elucidation via Computational Methods
Computational chemistry is a key tool for exploring the mechanisms of chemical reactions. ethz.ch It allows for the study of reaction pathways that might be difficult to probe experimentally.
For reactions involving this compound, computational methods can be used to map the entire potential energy surface, connecting reactants to products via transition states. ethz.ch A transition state is a first-order saddle point on this surface, representing the energy maximum along the minimum energy pathway of a reaction. Locating and characterizing the geometry and energy of transition states are crucial for understanding reaction kinetics and mechanisms. dntb.gov.ua
For example, in a potential dehydrofluorination reaction, calculations would identify the transition state structure for the elimination of hydrogen fluoride (B91410). By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be estimated. Techniques like Distortion/Interaction Analysis can further break down this energy barrier into the energy required to distort the reactants into the transition state geometry and the interaction energy between these distorted fragments. nih.gov This detailed mapping provides a fundamental understanding of the molecule's reactivity. ethz.ch
Kinetic and Thermodynamic Studies of Transformations
While specific kinetic and thermodynamic studies on the transformations of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on structurally similar hydrofluoroethers (HFEs). These studies provide a framework for understanding the potential reactivity and thermodynamic stability of such compounds.
One pertinent example is the in silico investigation of the thermodynamics and kinetics of hydrogen abstraction from 1-fluoro-2-methoxypropane by the Bromine monoxide radical (BrO•). researchgate.net Such reactions are crucial in atmospheric chemistry for determining the atmospheric lifetime and global warming potential of volatile organic compounds. researchgate.net
In the study of 1-fluoro-2-methoxypropane, Density Functional Theory (DFT) calculations were employed to determine the thermodynamic properties of the reaction, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The spontaneity of a reaction pathway is indicated by the sign of these values. researchgate.net
The following table summarizes the calculated thermodynamic data for the hydrogen abstraction reaction from different sites of 1-fluoro-2-methoxypropane by the BrO• radical. This data illustrates the endothermic or exothermic nature of each reaction channel.
| Reaction Channel | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
|---|---|---|---|
| R1 | -1.35 | -0.09 | -1.32 |
| R2 | 1.56 | -1.39 | 1.97 |
| R3 | -3.15 | -0.54 | -2.99 |
| R4 | -3.15 | -0.54 | -2.99 |
Note: The data presented is for 1-fluoro-2-methoxypropane and is intended to be illustrative of the types of thermodynamic parameters investigated in studies of hydrofluoroethers.
Development and Validation of Force Fields for Fluorinated Ethers in Simulations
Molecular dynamics (MD) simulations are powerful tools for investigating the properties of molecules like this compound at an atomic level. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. rsc.org The development and validation of force fields for fluorinated ethers present unique challenges due to the high electronegativity and polarity of the fluorine atom.
The process of developing a force field for a fluorinated ether generally involves several key steps:
Functional Form Selection: A functional form for the potential energy is chosen, which typically includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. researchgate.net
Parameterization:
Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on the molecule and its fragments to obtain fundamental data such as equilibrium geometries, vibrational frequencies, and partial atomic charges. researchgate.net These calculations provide a reference for parameterizing the bonded terms and electrostatic interactions.
Fitting to Experimental Data: The non-bonded parameters, particularly the van der Waals terms, are often optimized by fitting simulation results to experimental data for bulk properties like liquid density and enthalpy of vaporization. researchgate.net This ensures that the force field can accurately reproduce the condensed-phase behavior of the compound.
The validation of a newly developed force field is a critical step to ensure its reliability and transferability. This involves comparing the results of MD simulations using the new force field against a range of experimental data and quantum mechanical calculations that were not used in the parameterization process.
For fluorinated ethers, a key aspect of validation is the ability of the force field to accurately reproduce conformational energies. For example, the energy profile of dihedral angles involving fluorine atoms is crucial for correctly predicting the molecule's three-dimensional structure and flexibility.
A common approach for developing force fields for fluorinated compounds is to build upon existing well-established force fields, such as the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS). mdpi.com However, standard force fields may not always accurately capture the subtle electronic effects introduced by fluorine atoms, such as the gauche effect. mdpi.com Therefore, refinement of existing parameters or the development of new ones is often necessary.
The following table illustrates the types of parameters that are defined and optimized during force field development for a molecule containing C-O, C-C, C-H, and C-F bonds.
| Interaction Type | Parameter | Description |
|---|---|---|
| Bond Stretching | Force Constant (kb), Equilibrium Bond Length (r0) | Describes the energy required to stretch or compress a bond. |
| Angle Bending | Force Constant (kθ), Equilibrium Angle (θ0) | Describes the energy required to bend the angle between three connected atoms. |
| Dihedral Torsion | Force Constant (Vn), Phase Shift (γ), Periodicity (n) | Describes the energy barrier to rotation around a central bond. |
| van der Waals | Lennard-Jones parameters (σ, ε) | Describes short-range repulsive and long-range attractive forces between atoms. |
| Electrostatic | Partial Atomic Charges (q) | Describes the Coulombic interactions between atoms. |
The development of accurate and robust force fields for fluorinated ethers like this compound is an ongoing area of research, driven by the need to understand their physical, chemical, and environmental properties through computational modeling.
Chemical Reactivity and Mechanistic Investigations Involving 1,1 Difluoro 2 Methoxyethane
Electrophilic and Nucleophilic Reactivity Profiles at Fluorinated Centers
The reactivity of the gem-difluoro group in 1,1-difluoro-2-methoxyethane is characterized by a significant deactivation towards classical nucleophilic substitution reactions (SN2). The presence of two highly electronegative fluorine atoms on the same carbon atom creates a strong inductive effect, withdrawing electron density from the carbon center. This effect, however, does not render the carbon electrophilic enough to readily react with nucleophiles. Instead, the lone pairs on the fluorine atoms can cause electrostatic repulsion with an incoming nucleophile, hindering the backside attack required for an SN2 mechanism. researchgate.net
Studies on the rates of SN2 reactions in analogous fluorinated n-alkyl bromides have provided quantitative insight into this deactivating effect. When compared to their non-fluorinated counterparts, compounds with a terminal CF2Br group show a dramatic decrease in reactivity towards nucleophiles like the azide (B81097) ion. researchgate.net This profound inertness is a hallmark of gem-difluoroalkyl systems.
The order of reactivity for SN2 reactions with azide in methanol (B129727) at 50°C demonstrates this trend:
n-alkyl-Br > n-alkyl-CHFBr > n-perfluoroalkyl-CH2CH2Br >> n-perfluoroalkyl-CH2Br > n-alkyl-CF2Br researchgate.net
The approximate relative rates of reaction further quantify this deactivation:
| Substrate Type | Approximate Relative Rate (vs. n-alkyl-Br) |
|---|---|
| n-alkyl-Br | 1 |
| n-alkyl-CHFBr | 0.20 |
| n-perfluoroalkyl-CH2CH2Br | 0.12 |
| n-perfluoroalkyl-CH2Br | 1 x 10-4 |
| n-alkyl-CF2Br | < 1 x 10-6 |
Data adapted from a study on fluorinated n-alkyl bromides. researchgate.net
Conversely, the carbon center of the difluoromethyl group does not typically exhibit electrophilic reactivity in the absence of a catalyst. While "electrophilic fluorination" is a known process, it generally involves reagents that deliver an electrophilic fluorine atom to a nucleophilic substrate, such as an enolate. nih.gov Direct electrophilic attack on the fluorinated carbon of a fluoroalkane is not a common reaction pathway. However, interactions with strong Lewis acids or transition metal catalysts can induce electrophilic character at the carbon center by facilitating C-F bond cleavage, a process detailed in the catalytic activation section.
Radical Processes and Their Intermediates in Reactions
Radical reactions offer alternative pathways for the functionalization of fluorinated compounds like this compound. These reactions proceed through uncharged, highly reactive intermediates containing an unpaired electron. researchgate.net The stability of the radical intermediate is a key factor in determining the course of the reaction. utdallas.edu For this compound, homolytic cleavage of a C-H or C-F bond, or electron transfer processes, could generate radical species.
The stability of carbon-centered radicals generally follows the order: tertiary > secondary > primary, due to hyperconjugation effects. utdallas.edu In the context of this compound, a radical could potentially form at either the C1 (difluorinated) or C2 (methoxylated) position.
Radical at C1 (-CHF-OCH3): Formation of this radical would be influenced by the adjacent oxygen atom, which can stabilize the radical through resonance donation from its lone pairs.
Radical at C2 (-CF2-CH2•): This primary radical would be significantly destabilized by the electron-withdrawing inductive effect of the two fluorine atoms.
Therefore, radical processes are more likely to involve intermediates where the radical is not directly on the difluorinated carbon. Radical halogenation reactions, for instance, typically proceed via abstraction of a hydrogen atom to form the most stable possible carbon radical. lumenlearning.com Propagation steps in radical chain reactions involve the reaction of a radical with a molecule to generate a new radical, continuing the chain until a termination step occurs, such as the combination of two radicals. researchgate.netlumenlearning.com
While direct studies on this compound are limited, the behavior of related fluorinated compounds in radical reactions provides valuable analogies. For example, the venerable Minisci reaction involves the addition of an alkyl radical to an electron-deficient heteroarene. nih.gov Such strategies could potentially be adapted to generate and utilize radicals derived from this compound or its derivatives.
Ring-Opening Reactions and Rearrangements of Related Fluorinated Cyclopropanes
While not a direct reaction of this compound itself, the chemistry of gem-difluorocyclopropanes is highly relevant, as these structures can be synthesized from precursors containing the difluoromethyl group. Gem-difluorocyclopropanes are valuable synthetic intermediates, in part due to their unique reactivity involving ring-opening and rearrangement reactions. nih.govthieme.de
The synthesis of these cyclopropanes is often achieved through the reaction of an alkene with a difluorocarbene (:CF2) source. nih.gov Difluorocarbene can be generated from various precursors, including halodifluoromethanes.
Once formed, these strained, fluorinated rings can undergo a variety of transformations. The presence of the fluorine atoms influences the stability and reactivity of the cyclopropane (B1198618) ring. Ring-opening can be initiated by various reagents and conditions, leading to the formation of linear, functionalized molecules. For instance, nickel-catalyzed intramolecular cross-electrophile coupling has been used as a conceptually new method to access fluorinated cyclopropanes, which can then serve as precursors for further transformations. thieme.de Biocatalytic strategies using engineered enzymes have also been developed for the stereoselective synthesis of gem-difluorocyclopropanes. wpmucdn.com
These ring-opening reactions provide a powerful tool for constructing complex fluorinated molecules that would be difficult to access through other means. The regioselectivity and stereoselectivity of the ring-opening are often controllable, depending on the substrate and reaction conditions.
Stereoselective Transformations and Chiral Auxiliary Applications
Achieving stereocontrol in reactions involving small, fluorinated molecules is a significant synthetic challenge, primarily because the steric difference between a fluorine atom and a hydrogen atom is minimal. Despite this, several strategies have been developed for the stereoselective synthesis of molecules containing fluorinated stereocenters.
In the context of related structures, biocatalysis has emerged as a powerful tool. Engineered myoglobin-based catalysts have been successfully employed for the highly diastereoselective and enantioselective cyclopropanation of gem-difluoroalkenes, affording chiral gem-difluorinated cyclopropanes with excellent stereocontrol (up to 99:1 d.r. and 99% e.e.). wpmucdn.com This demonstrates that enzymatic catalysts can effectively differentiate the prochiral faces of fluorinated substrates.
Chemical catalysis has also been employed. The use of chiral ligands on transition metal catalysts is a common strategy for inducing enantioselectivity. For example, copper iodide-catalyzed cyclopropanation reactions using fluorinated diazo reagents have been shown to produce cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. beilstein-journals.org While not directly involving this compound, these methods establish the principle of achieving stereoselection in the formation of C-C bonds adjacent to fluorinated carbons.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed. For instance, stereoselective synthesis of α-difluoromethyl amines has been achieved with excellent diastereoselectivity using Ellman's (R)-N-tert-butylsulfinyl aldimines as chiral auxiliaries. cas.cn Similarly, procedures have been developed for the selective ring-opening of cis-2,4,5-triarylimidazoline rings to form erythro-1,2-diamino-1,2-diarylethane derivatives, which can be isomerized to the corresponding threo isomers. researchgate.net These examples highlight the potential for using chiral auxiliaries to direct the stereochemical course of reactions in molecules containing functional groups analogous to those in this compound.
Catalytic Activation and Deactivation Pathways
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. nih.gov However, transition metal catalysis provides a powerful means to activate C-F bonds, enabling the transformation of otherwise inert fluorinated compounds. This activation is crucial for the synthetic utility of molecules like this compound.
Both palladium and nickel complexes are frequently used for C-F bond activation. The general mechanism often involves the oxidative addition of the C-F bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step forms an organometallic intermediate where the fluorine and the alkyl fragment are bonded to the metal. This intermediate can then undergo further reactions, such as reductive elimination, to form new C-C, C-H, or C-heteroatom bonds. mdpi.com
For example, a combination of palladium and copper catalysts has been used for the selective activation and reduction of a single C-F bond in trifluoromethyl arenes. nih.govrsc.org Nickel-catalyzed cross-coupling reactions have also been developed for the functionalization of aromatic C-F bonds. mdpi.com
More recently, metal-free C-F activation methods have been developed. Simple phosphines, for instance, have been shown to act as catalysts for the hydrodefluorination (HDF) of fluoroaromatics. The proposed mechanism involves the oxidative addition of the fluoroaromatic substrate to the phosphine (B1218219), forming a fluorophosphorane intermediate. This is followed by steps involving a silane (B1218182) to regenerate the phosphine catalyst. nih.govacs.org
The following table summarizes selected catalytic systems for C-F bond activation:
| Catalyst System | Substrate Type | Transformation | Reference |
|---|---|---|---|
| Palladium/Copper | Trifluoromethyl arenes | Monodefluorination (ArCF3 to ArCF2H) | nih.govrsc.org |
| Nickel/Ligand | Fluoroaromatics | Cross-coupling with oxazoles or amines | mdpi.com |
| PnBu3/Ph2SiH2 | Fluoroaromatics | Hydrodefluorination (HDF) | nih.govacs.org |
Conversely, deactivation pathways in these catalytic cycles can occur. Catalyst deactivation can result from the formation of stable off-cycle species, decomposition of the catalyst, or poisoning by impurities. Understanding these pathways is crucial for optimizing reaction conditions and maintaining catalytic activity.
Applications As a Building Block and Reagent in Advanced Organic Synthesis
Role in the Construction of Complex Fluorinated Organic Compounds
Fluorinated building blocks are foundational components used in the modular assembly of complex molecular architectures. rsc.org The introduction of fluorine or fluoroalkyl groups can modulate a molecule's physical and chemical properties, including stability, lipophilicity, and acidity, with minimal steric impact. sigmaaldrich.com These attributes are highly desirable in medicinal and materials chemistry. alfa-chemistry.comossila.com While a vast portfolio of fluorinated building blocks exists for synthetic chemistry, sigmaaldrich.comamericanelements.com specific applications of 1,1-Difluoro-2-methoxyethane as a foundational synthon for the construction of more complex fluorinated organic compounds are not extensively documented in publicly available research. Its potential lies in reactions that could leverage either the C-F bonds or the ether moiety, though its high stability may render such transformations challenging without specialized activation methods.
Strategic Utility in the Synthesis of Precursors for Pharmaceutical and Agrochemical Development
The inclusion of fluorine is a prevalent strategy in the design of modern bioactive compounds. It is estimated that approximately 30% of all new approved drugs and a significant portion of licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com Fluorine's unique properties can enhance metabolic stability and binding affinity, making fluorinated compounds central to drug discovery and crop protection. sigmaaldrich.comalfa-chemistry.com For instance, fluorinated anesthetics like Fluoroxene (2,2,2-trifluoroethyl vinyl ether) revolutionized the field of anesthesiology. alfa-chemistry.com Another related compound, Methoxyflurane (B143068) (2,2-dichloro-1,1-difluoro-1-methoxyethane), was historically used as a potent analgesic and general anesthetic. wikipedia.org Despite the clear importance of fluorinated ethers in this space, the specific use of this compound as a key intermediate or precursor in the synthesis of active pharmaceutical or agrochemical ingredients is not well-established in the scientific literature.
Integration into Advanced Materials Science
The application of fluorinated compounds extends deeply into materials science, where they are used to create everything from high-performance polymers like Polytetrafluoroethylene (PTFE) to advanced electronic components. sigmaaldrich.comalfa-chemistry.com Hydrofluoroethers, such as this compound, are of particular interest for applications requiring chemical inertness, specific solvency, and thermal stability.
One of the most promising applications for this compound is in the formulation of advanced electrolytes for lithium-ion batteries. Conventional battery electrolytes face challenges related to flammability and electrochemical stability, especially at high voltages. researchgate.netresearchgate.net Fluorinated solvents are sought after to address these issues due to their high flash points, low melting points, and high oxidative stability. researchgate.net
A critical driver in this field is the move towards sustainable and environmentally benign materials. Many highly fluorinated ethers fall under the classification of per- and poly-fluoroalkyl substances (PFAS), which face increasing regulatory scrutiny. digitellinc.com Consequently, there is a significant research effort to design and synthesize new electrolyte solvents with limited fluorine content that are not classified as PFAS. digitellinc.com this compound, with its two fluorine atoms, fits this profile as a hydrofluoroether (HFE) that can potentially deliver the benefits of fluorination without the environmental concerns of heavy fluorination. digitellinc.com Such partially fluorinated ethers are explored as co-solvents to enhance safety and enable high-voltage operation in next-generation batteries. researchgate.net
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methoxyflurane |
| Molecular Formula | C₃H₆F₂O nih.gov | C₃H₄Cl₂F₂O wikipedia.org |
| Molecular Weight | 96.08 g/mol nih.gov | 164.96 g/mol wikipedia.org |
| Boiling Point | Not specified | 104.8 °C wikipedia.org |
| Density | Not specified | 1.42 g/mL |
| Primary Application | Potential Electrolyte Solvent | Anesthetic / Analgesic wikipedia.org |
The chemical inertness conferred by the strong carbon-fluorine bond makes fluorinated compounds attractive as specialized solvents. wikipedia.org In synthetic organic chemistry, there is a continuous effort to replace traditional dipolar aprotic and ethereal solvents like THF and 1,4-dioxane (B91453) with more sustainable and safer alternatives. acs.org Hydrofluoroethers are considered in this context for their unique solubility profiles, low toxicity, and reduced flammability. While specific studies detailing the use of this compound as a primary reaction medium are limited, its properties suggest it could serve as a stable solvent for reactions involving highly reactive reagents or for processes requiring a non-protic, moderately polar environment.
Functionalization of Complex Substrates and Late-Stage Diversification
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as drug candidates, at a late point in their synthesis. nih.govmpg.denih.gov This approach accelerates the generation of analogs for studying structure-activity relationships. nih.gov The introduction of fluorine-containing groups, such as the difluoromethyl group, is a common goal of LSF due to fluorine's beneficial effects on molecular properties. nih.govresearchgate.net This is typically achieved using specialized reagents designed to deliver a reactive "CF₂H" moiety. rsc.org However, this compound is not a reagent for this purpose. Its high chemical stability, particularly the strength of its C-F bonds, makes it unsuitable for transferring a difluoromethyl group under known LSF conditions. wikipedia.org Therefore, its role in this area of synthetic chemistry has not been established.
Catalytic Reagent and Ligand Development
In the field of catalysis, ligands—molecules that bind to a central metal atom—are crucial for controlling the reactivity and selectivity of chemical transformations. While fluorination is sometimes employed in ligand design to fine-tune electronic properties, there is no evidence in the scientific literature to suggest that this compound is used either as a catalytic reagent itself or as a building block for the synthesis of specialized ligands. Its simple, non-coordinating structure lacks the typical functional groups required for these applications.
Future Research Directions and Emerging Trends in 1,1 Difluoro 2 Methoxyethane Chemistry
Novel Synthetic Approaches with Enhanced Atom Economy and Green Chemistry Principles
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 1,1-Difluoro-2-methoxyethane, future research will likely prioritize the design of synthetic routes that adhere to the principles of green chemistry, focusing on maximizing atom economy and minimizing waste. nih.govjetir.orgrsc.org
Key areas of investigation will include:
Catalytic Fluorination: Moving away from stoichiometric fluorinating agents towards catalytic methods can significantly reduce waste and improve safety. Research into developing highly selective and active catalysts for the difluorination of precursors to this compound is a promising avenue.
Renewable Feedstocks: Exploring the use of bio-based starting materials instead of traditional petroleum-derived feedstocks is a critical aspect of green chemistry. greenchemistry-toolkit.org Investigating pathways to synthesize this compound from renewable resources will be a significant step towards sustainability.
Safer Solvents and Reaction Conditions: The use of hazardous solvents and extreme reaction conditions contributes to the environmental impact of chemical processes. nih.govjetir.org Future syntheses will aim to utilize greener solvents, such as water or supercritical fluids, and operate at ambient temperature and pressure to reduce energy consumption. nih.gov
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses to minimize the generation of byproducts and waste. nih.govjetir.org |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. nih.govgreenchemistry-toolkit.org |
| Less Hazardous Chemical Syntheses | Utilizing and generating substances with little to no toxicity. nih.govjetir.org |
| Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents with greener alternatives. nih.govjetir.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov |
| Use of Renewable Feedstocks | Employing starting materials derived from renewable resources. nih.gov |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.govjetir.org |
Exploration of Unprecedented Reactivity and Novel Transformational Chemistry
The unique electronic properties conferred by the two fluorine atoms in this compound suggest that it may exhibit novel reactivity. A deeper understanding of its chemical behavior could lead to the discovery of new transformations and the synthesis of valuable molecules.
Future research in this area will likely focus on:
C-H Functionalization: Activating and functionalizing the C-H bonds in this compound would provide a direct route to a variety of derivatives. Developing selective catalysts for this purpose is a significant challenge and an area of active research.
Reactions with Radicals and Carbenes: Investigating the reactions of this compound with highly reactive intermediates like radicals and carbenes could unveil new reaction pathways and lead to the formation of complex molecular architectures.
Dehydrofluorination and Elimination Reactions: Studying the conditions under which this compound undergoes elimination of hydrogen fluoride (B91410) could provide access to valuable fluoro-olefins, which are important building blocks in organic synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. rsc.orgrsc.org The integration of these technologies into the synthesis of this compound is an emerging trend.
Key developments in this area are expected to include:
Continuous Flow Synthesis: Designing and optimizing continuous flow reactors for the synthesis of this compound will enable safer handling of hazardous reagents and better control over reaction parameters.
Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and selectivity, accelerating process development. nih.govresearchgate.net
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system allows for real-time monitoring and control of the reaction, leading to higher product quality and reduced waste.
Advanced Analytical Techniques for Real-time Reaction Monitoring and In Situ Studies
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound, advanced analytical techniques are crucial. Real-time monitoring and in situ studies provide valuable insights that can be used to optimize reaction conditions and improve efficiency.
Future research will likely leverage techniques such as:
In Situ Spectroscopy: Techniques like NMR, FTIR, and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction progress. mt.comnih.gov
Mass Spectrometry: Real-time mass spectrometry can be employed to identify and quantify trace intermediates and byproducts, offering insights into complex reaction networks. uvic.ca
Microreactors and Lab-on-a-Chip Devices: These miniaturized systems allow for precise control over reaction conditions and facilitate the use of in situ analytical techniques to study reaction kinetics and mechanisms in detail.
| Analytical Technique | Application in this compound Chemistry |
| Nuclear Magnetic Resonance (NMR) | Real-time monitoring of reaction kinetics and intermediate formation. nih.govuvic.ca |
| Fourier-Transform Infrared (FTIR) Spectroscopy | In situ analysis of functional group transformations. mt.com |
| Raman Spectroscopy | Non-invasive, real-time monitoring of chemical reactions. mt.com |
| Mass Spectrometry (MS) | Identification of reaction intermediates and byproducts. mt.comuvic.ca |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Real-time quantification of products, intermediates, and impurities. nih.gov |
Synergistic Computational-Experimental Approaches for Predictive Design
The combination of computational chemistry and experimental studies offers a powerful approach for the rational design of new synthetic routes and the prediction of molecular properties. This synergy will be instrumental in advancing the chemistry of this compound.
Key areas for future collaboration between computational and experimental chemists include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights into the underlying mechanisms of known and novel transformations.
Catalyst Design: Computational screening can be used to identify promising catalyst candidates for specific reactions, guiding experimental efforts and accelerating the discovery of new catalytic systems.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning techniques can be developed to predict the physical, chemical, and biological properties of this compound derivatives, aiding in the design of molecules with desired characteristics.
Expansion into New Areas of Material Science and Chemical Technology
The unique properties of this compound make it an attractive candidate for applications in various fields of material science and chemical technology. Future research will explore the potential of this compound and its derivatives in creating novel materials with advanced functionalities.
Potential areas of application include:
Fluoropolymers: Incorporating the 1,1-difluoro-2-methoxyethyl moiety into polymer backbones could lead to the development of new fluoropolymers with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical or electrical characteristics.
Electrolytes for Batteries: The high polarity and low viscosity of fluorinated ethers suggest their potential use as components in electrolytes for high-performance lithium-ion batteries and other electrochemical devices.
Advanced Solvents: The unique solvent properties of this compound may be exploited in specialized applications, such as in extraction processes, as a reaction medium for specific chemical transformations, or in the formulation of coatings and cleaning agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-difluoro-2-methoxyethane, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis of this compound can be approached via base-mediated nucleophilic substitution reactions. For example, analogous compounds like 2,2-dichloro-1,1-difluoro-1-methoxyethane are synthesized by reacting methanol derivatives with halogenated ethanes under controlled basic conditions. Optimization involves adjusting reaction temperature (typically 40–60°C), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and stoichiometric ratios of reactants to minimize byproducts like hydrohalic acids. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorine environments (δ -120 to -150 ppm for CF groups) and NMR to identify methoxy protons (δ 3.2–3.5 ppm).
- Infrared Spectroscopy (IR) : Detect C-F stretching vibrations (1000–1300 cm) and C-O-C ether linkages (1050–1150 cm).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and mass fragmentation patterns against reference standards.
Structural data files (SDF/MOL) and InChIKeys (e.g., LFQSCWFLJHTTHZ-UHFFFAOYSA-N for related compounds) can validate molecular geometry .
Q. What are the key thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound relevant to its handling in experimental setups?
- Methodological Answer : Experimental data show an enthalpy of vaporization (ΔvapH) of 31.8 kJ/mol in the temperature range 288–322 K. Vapor pressure can be modeled using the Clausius-Clapeyron equation, with critical parameters (e.g., boiling point ~47–59°C) inferred from analogs like 1,2-dichloro-1,1-difluoroethane. Use differential scanning calorimetry (DSC) to measure phase transitions and ensure proper storage in sealed, temperature-controlled environments to prevent degradation .
Advanced Research Questions
Q. What computational chemistry approaches are most effective for modeling the reaction mechanisms involving this compound as a fluorinated solvent or intermediate?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) is optimal for studying electronic effects of the CF and methoxy groups. Molecular Dynamics (MD) simulations can predict solvation behavior in polar aprotic solvents. Validate computational results against experimental thermodynamic data (e.g., Gibbs free energy changes from NIST databases) to refine reaction pathways .
Q. How does the electron-withdrawing effect of difluoro and methoxy groups influence the stability and reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The CF group stabilizes adjacent carbocations via inductive effects, enhancing reactivity in S1 mechanisms. Conversely, the methoxy group donates electron density through resonance, potentially favoring S2 pathways. Competitive kinetics studies (e.g., using labeled in methoxy groups) and Hammett plots can quantify substituent effects. For example, compare activation energies for reactions with nucleophiles like iodide or amines .
Q. What strategies can be employed to resolve contradictory data regarding the phase behavior and critical parameters of this compound across different experimental studies?
- Methodological Answer :
- Cross-Validation : Replicate measurements using multiple techniques (e.g., static vs. dynamic vapor pressure apparatus).
- Reference Standards : Compare results with well-characterized analogs (e.g., 1,1-difluoroethane’s ΔfH°gas = -113.4 kcal/mol).
- Statistical Analysis : Apply error-propagation models to identify outliers in datasets. Collaborative inter-laboratory studies are recommended to harmonize data .
Notes
- Avoid abbreviations for chemical names; use IUPAC nomenclature.
- For structural analysis, prioritize SDF/MOL files and peer-reviewed spectral databases over commercial sources.
- Contradictions in phase behavior data should be addressed through collaborative replication studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
